Pilaralisib

Catalog No.
S547960
CAS No.
934526-89-3
M.F
C25H25ClN6O4S
M. Wt
541.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pilaralisib

CAS Number

934526-89-3

Product Name

Pilaralisib

IUPAC Name

2-amino-N-[3-[[3-(2-chloro-5-methoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-2-methylpropanamide

Molecular Formula

C25H25ClN6O4S

Molecular Weight

541.0 g/mol

InChI

InChI=1S/C25H25ClN6O4S/c1-25(2,27)24(33)28-15-7-6-8-17(13-15)37(34,35)32-23-22(29-19-9-4-5-10-20(19)30-23)31-21-14-16(36-3)11-12-18(21)26/h4-14H,27H2,1-3H3,(H,28,33)(H,29,31)(H,30,32)

InChI Key

QINPEPAQOBZPOF-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C=CC(=C4)OC)Cl)N

Solubility

Soluble in DMSO, not in water

Synonyms

XL147; XL 147; XL-147; SAR245408; SAR-245408; SAR 245408; Pilaralisib.

Canonical SMILES

CC(C)(C(=O)NC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C=CC(=C4)OC)Cl)N

Description

The exact mass of the compound Pilaralisib is 540.13465 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Applications in Different Cancers

  • Breast Cancer: Research suggests Pilaralisib might be effective in treating hormone receptor-positive, HER2-negative advanced or metastatic breast cancer, particularly in patients with mutations in the PIK3CA gene. Studies are ongoing to determine its efficacy as a single agent or in combination with other therapies [].
  • Endometrial Cancer: Similar to breast cancer, Pilaralisib shows promise in treating advanced or recurrent endometrial cancer, especially in patients with PIK3CA mutations. Clinical trials are investigating its potential as a monotherapy or in combination with other drugs [].
  • Other Cancers: Researchers are exploring the application of Pilaralisib in various other malignancies, including non-small cell lung cancer, colorectal cancer, and glioblastoma. Early-phase clinical trials are underway to assess its safety and effectiveness in these settings [, , ].

Pilaralisib is a small molecule compound classified as a selective inhibitor of phosphoinositide-3 kinase, specifically targeting the alpha, delta, and gamma isoforms. Its chemical formula is C25H25ClN6O4SC_{25}H_{25}ClN_{6}O_{4}S, with a molecular weight of approximately 541.02 g/mol. The compound is known for its oral bioavailability and has been investigated primarily for its potential in treating various cancers, including lymphoma, solid tumors, glioblastoma, and breast cancer. By inhibiting phosphoinositide-3 kinase activity, Pilaralisib disrupts signaling pathways that promote tumor growth and survival, thereby inducing apoptosis in cancer cells .

Pilaralisib functions by inhibiting the phosphorylation of phosphatidylinositol and its derivatives. It utilizes adenosine triphosphate to convert phosphatidylinositol 4,5-bisphosphate into phosphatidylinositol 3,4,5-trisphosphate. This process is crucial as phosphatidylinositol 3,4,5-trisphosphate plays a significant role in recruiting proteins involved in cell growth and survival signaling pathways . The compound's selective inhibition profile allows it to exhibit potent activity against specific isoforms of phosphoinositide-3 kinase while being less effective against others .

Pilaralisib exhibits notable biological activity by effectively inhibiting tumor cell proliferation in various preclinical models. In vitro studies have shown that it induces cytotoxic effects across multiple cancer cell lines with median relative half-maximal inhibitory concentration values around 10.9 µM . In vivo studies involving animal models demonstrated that Pilaralisib significantly inhibits tumor growth without causing substantial toxicity, indicating its potential therapeutic efficacy in clinical settings .

The synthesis of Pilaralisib involves multi-step organic reactions that typically include the formation of key intermediates followed by coupling reactions to construct the final compound. Specific synthetic pathways are proprietary and may vary among manufacturers. Generally, the synthesis may involve the following steps:

  • Formation of a core structure through cyclization reactions.
  • Introduction of functional groups via electrophilic or nucleophilic substitutions.
  • Final modifications to achieve the desired chemical properties and enhance bioavailability.

Detailed methodologies are often proprietary or found in specialized chemical literature .

Pilaralisib is primarily under investigation for its applications in oncology. Its ability to inhibit phosphoinositide-3 kinase makes it a candidate for treating various malignancies where this pathway is aberrantly activated. Clinical trials are ongoing to evaluate its effectiveness against:

  • Lymphoma
  • Solid tumors
  • Glioblastoma
  • Breast cancer

The compound's unique mechanism of action positions it as a potential therapeutic option for patients who have developed resistance to conventional treatments .

Interaction studies of Pilaralisib focus on its pharmacokinetics and potential drug-drug interactions. Given its mechanism as a kinase inhibitor, co-administration with other anticancer agents may enhance therapeutic outcomes or lead to adverse effects due to overlapping metabolic pathways. Research indicates that Pilaralisib has acceptable toxicity profiles when used alone or in combination with other therapies . Ongoing studies aim to further elucidate these interactions in clinical settings.

Pilaralisib shares similarities with several other compounds that also target the phosphoinositide-3 kinase pathway. Below is a comparison highlighting its uniqueness:

Compound NameTarget IsoformsPotency (IC50)Clinical Status
PilaralisibAlpha, Delta, Gamma39 nM (Alpha), 36 nM (Delta), 23 nM (Gamma)Investigational
IdelalisibDelta4 nMApproved for CLL
CopanlisibAlpha, Delta0.5 nM (Alpha)Approved for NHL
BuparlisibAlpha, Beta20 nMInvestigational

Pilaralisib is distinguished by its selective inhibition across multiple isoforms while maintaining a favorable safety profile in early clinical trials. Its unique potency against specific isoforms positions it as a promising candidate in the treatment landscape for cancers driven by dysregulated phosphoinositide-3 kinase signaling .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

540.1346522 g/mol

Monoisotopic Mass

540.1346522 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

60ES45KTMK

Mechanism of Action

Pilaralisib is an orally available small molecule that selectively inhibits the activity of phosphoinositide-3 kinase (PI3K). Activation of PI3K is a frequent event in human tumors, promoting tumor cell growth, survival, and resistance to chemotherapy and radiotherapy. Inactivation of PI3K has been shown to inhibit growth and induce apoptosis (programmed cell death) in tumor cells.

Absorption Distribution and Excretion

Orally available

Wikipedia

Pilaralisib

Dates

Modify: 2023-08-15
1: Shapiro GI, Rodon J, Bedell C, Kwak EL, Baselga J, Braña I, Pandya SS, Scheffold C, Laird AD, Nguyen LT, Xu Y, Egile C, Edelman G. Phase I safety, pharmacokinetic, and pharmacodynamic study of SAR245408 (XL147), an oral pan-class I PI3K inhibitor, in patients with advanced solid tumors. Clin Cancer Res. 2014 Jan 1;20(1):233-45. doi: 10.1158/1078-0432.CCR-13-1777. Epub 2013 Oct 28. PubMed PMID: 24166903.
2: Rexer BN, Ghosh R, Narasanna A, Estrada MV, Chakrabarty A, Song Y, Engelman JA, Arteaga CL. Human breast cancer cells harboring a gatekeeper T798M mutation in HER2 overexpress EGFR ligands and are sensitive to dual inhibition of EGFR and HER2. Clin Cancer Res. 2013 Oct 1;19(19):5390-401. doi: 10.1158/1078-0432.CCR-13-1038. Epub 2013 Aug 15. PubMed PMID: 23948973; PubMed Central PMCID: PMC3809918.
3: Chakrabarty A, Bhola NE, Sutton C, Ghosh R, Kuba MG, Dave B, Chang JC, Arteaga CL. Trastuzumab-resistant cells rely on a HER2-PI3K-FoxO-survivin axis and are sensitive to PI3K inhibitors. Cancer Res. 2013 Feb 1;73(3):1190-200. doi: 10.1158/0008-5472.CAN-12-2440. Epub 2012 Nov 29. PubMed PMID: 23204226; PubMed Central PMCID: PMC3563941.
4: Reynolds CP, Kang MH, Carol H, Lock R, Gorlick R, Kolb EA, Kurmasheva RT, Keir ST, Maris JM, Billups CA, Houghton PJ, Smith MA. Initial testing (stage 1) of the phosphatidylinositol 3' kinase inhibitor, SAR245408 (XL147) by the pediatric preclinical testing program. Pediatr Blood Cancer. 2013 May;60(5):791-8. doi: 10.1002/pbc.24301. Epub 2012 Sep 21. PubMed PMID: 23002019.
5: Chakrabarty A, Sánchez V, Kuba MG, Rinehart C, Arteaga CL. Feedback upregulation of HER3 (ErbB3) expression and activity attenuates antitumor effect of PI3K inhibitors. Proc Natl Acad Sci U S A. 2012 Feb 21;109(8):2718-23. doi: 10.1073/pnas.1018001108. Epub 2011 Feb 28. PubMed PMID: 21368164; PubMed Central PMCID: PMC3286932.

Explore Compound Types